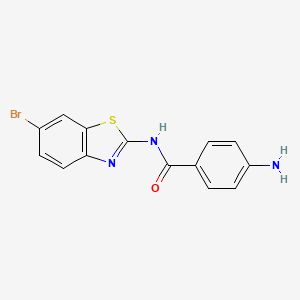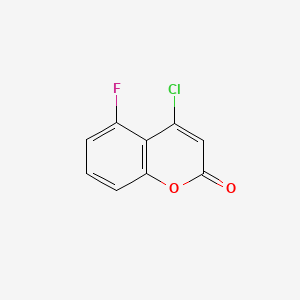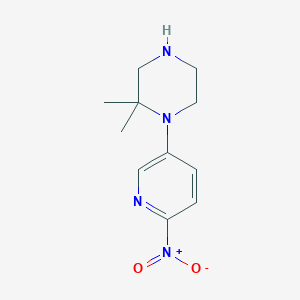
2,2-Dimethyl-1-(6-nitropyridin-3-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-1-(6-nitropyridin-3-yl)piperazine is a chemical compound with the molecular formula C9H12N4O2 It is characterized by the presence of a piperazine ring substituted with a nitropyridine group and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(6-nitropyridin-3-yl)piperazine typically involves the reaction of 6-nitropyridine-3-amine with 2,2-dimethylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is typically heated to a specific temperature and stirred for a certain period to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The product is then purified using techniques such as crystallization, distillation, or chromatography to obtain a high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
2,2-Dimethyl-1-(6-nitropyridin-3-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2,2-Dimethyl-1-(6-aminopyridin-3-yl)piperazine, while substitution reactions can produce various alkyl or acyl derivatives.
科学的研究の応用
2,2-Dimethyl-1-(6-nitropyridin-3-yl)piperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2,2-Dimethyl-1-(6-nitropyridin-3-yl)piperazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring can also interact with receptors and enzymes, modulating their activity and resulting in therapeutic effects.
類似化合物との比較
Similar Compounds
1-(6-Nitropyridin-3-yl)piperazine: Similar structure but lacks the dimethyl groups.
2,2-Dimethylpiperazine: Lacks the nitropyridine group.
6-Nitropyridine-3-amine: Lacks the piperazine ring.
Uniqueness
2,2-Dimethyl-1-(6-nitropyridin-3-yl)piperazine is unique due to the presence of both the nitropyridine group and the dimethyl-substituted piperazine ring. This combination of structural features imparts specific chemical and biological properties that are not observed in similar compounds. The presence of the nitro group allows for various chemical modifications, while the piperazine ring provides a scaffold for interaction with biological targets.
特性
分子式 |
C11H16N4O2 |
|---|---|
分子量 |
236.27 g/mol |
IUPAC名 |
2,2-dimethyl-1-(6-nitropyridin-3-yl)piperazine |
InChI |
InChI=1S/C11H16N4O2/c1-11(2)8-12-5-6-14(11)9-3-4-10(13-7-9)15(16)17/h3-4,7,12H,5-6,8H2,1-2H3 |
InChIキー |
WTUJFWSCFTXYDD-UHFFFAOYSA-N |
正規SMILES |
CC1(CNCCN1C2=CN=C(C=C2)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tris[2-(2-pyridyl)-5-(trifluoromethyl)phenyl]iridium](/img/structure/B13695552.png)
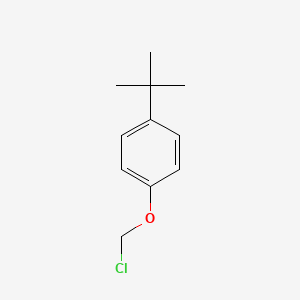
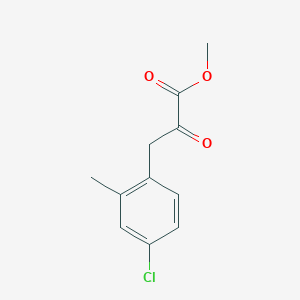
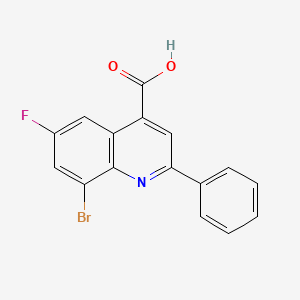
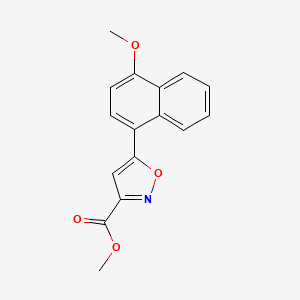

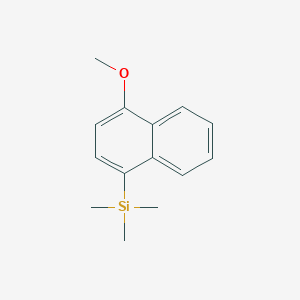
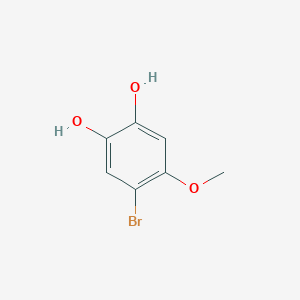

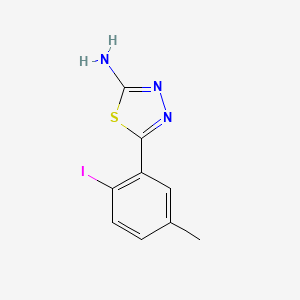
![4-Bromo-N-[2-(4-Methyl-1-piperazinyl)ethyl]benzamide](/img/structure/B13695609.png)
